3-Hydroxythiophenol
Overview
Description
3-Hydroxythiophenol is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 . It is also known by the synonyms 3-Hydroxy and 3-mercaptophenol .
Synthesis Analysis
3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . Two novel and practical syntheses of 3-hydroxythiophenol have been achieved using readily available and inexpensive starting materials .Molecular Structure Analysis
The molecular structure of 3-Hydroxythiophenol contains a total of 14 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . They are much less reactive to electrophiles than corresponding 3-hydroxypyrroles . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . The amount of tautomer is greater than in the case of the corresponding 3-hydroxypyrroles .Scientific Research Applications
Synthesis and Medicinal Applications
3-Hydroxythiophenol is recognized for its role as a versatile intermediate in synthesizing medicinal and heterocyclic compounds. Novel and practical syntheses of 3-Hydroxythiophenol have been developed using cost-effective and readily available materials, highlighting its importance in medicinal chemistry (Zhang et al., 2003). Further improvements in its synthesis process have been devised, enhancing its accessibility for various applications (Biggs et al., 2013).
Chemical and Spectroscopic Properties
Research on 3-Hydroxythiophene's chemical and spectroscopic properties reveals its potential for forming distinct heterocycles and its solvent-dependent equilibrium with thiophen-3(2H)-one tautomers. This aspect influences its reactivity to electrophiles and the regioselectivity in various chemical reactions, making it valuable in chemical synthesis (Hunter & Mcnab, 2010).
Polymer and Material Science Applications
In the field of materials science, 3-Hydroxythiophenol derivatives like poly[3-(10-hydroxydecyl)-2,5-thienylene] have been studied for their chromic behavior and applications in materials like hydroxy functionalized polymer. These materials have potential uses in various solvent/non-solvent mixtures and in the solid state, particularly in UV–vis spectroscopy applications (Lanzi et al., 2003). Furthermore, the electrochemical characteristics of 3,4-ethylenedioxythiophene (EDOT) derivatives bearing hydroxyl groups derived from 3-Hydroxythiophenol have been investigated for biosensor applications, demonstrating their ability to detect glucose in various conditions (Kros et al., 2002).
Novel Synthetic Applications
The Marshall resin has been employed in the synthesis of hydroxamic acids from carboxylic acids using 3-Hydroxythiophenol, demonstrating its versatility in synthesizing a library of discrete hydroxamic acids. This showcases the compound's utility in creating diverse chemical libraries (Choi et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-sulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIAZGYBIBEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371478 | |
Record name | 3-Hydroxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxythiophenol | |
CAS RN |
40248-84-8 | |
Record name | 3-Hydroxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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